N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H8FNO3S It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 5-fluoro-2-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-hydroxybenzaldehyde or 5-fluoro-2-hydroxyacetophenone.
Reduction: Formation of 5-fluoro-2-hydroxyaniline.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonamide: Similar in structure but lacks the hydroxyl group.
N-(2-hydroxyphenyl)methanesulfonamide: Similar but lacks the fluorine atom.
N-(5-chloro-2-hydroxyphenyl)methanesulfonamide: Similar but contains a chlorine atom instead of fluorine.
Uniqueness
N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding, influencing its interaction with molecular targets.
Properties
Molecular Formula |
C7H8FNO3S |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8FNO3S/c1-13(11,12)9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |
InChI Key |
DCBABNKGNBXZMC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.